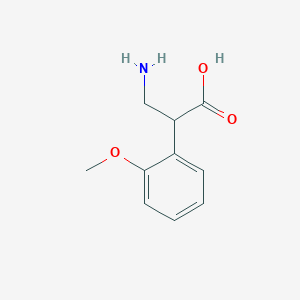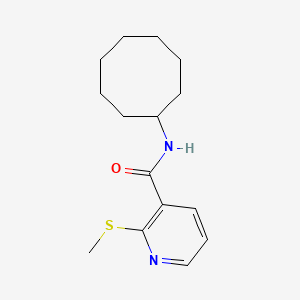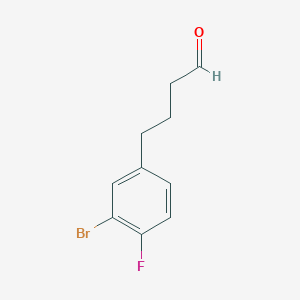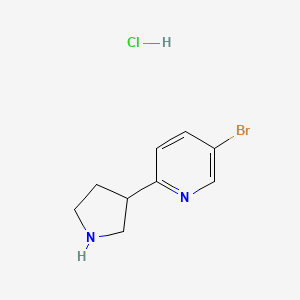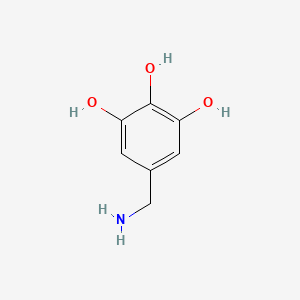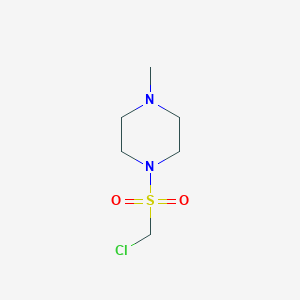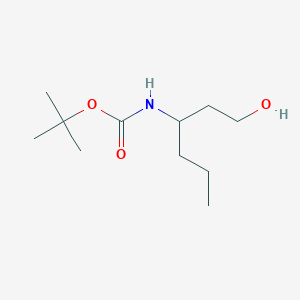
tert-Butyl (1-hydroxyhexan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-hydroxyhexan-3-yl)carbamate: is an organic compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-hydroxyhexan-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (1-hydroxyhexan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Substitution reactions can occur at the hydroxyl group or the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is typically a ketone or aldehyde derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are various substituted carbamates or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (1-hydroxyhexan-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials where carbamate functionalities are desired .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-hydroxyhexan-3-yl)carbamate involves its hydrolysis to release the active amine or alcohol. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-hydroxycarbamate (N-Boc-Hydroxylamine): This compound is similar in structure and is used in similar applications, such as protecting groups in organic synthesis.
tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: This compound is another carbamate derivative with similar applications in organic synthesis and medicinal chemistry.
Uniqueness: tert-Butyl (1-hydroxyhexan-3-yl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamate derivatives. Its longer carbon chain and hydroxyl group offer unique opportunities for further functionalization and application in various fields .
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-(1-hydroxyhexan-3-yl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) |
InChI-Schlüssel |
VWDSKWXVCMYLDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


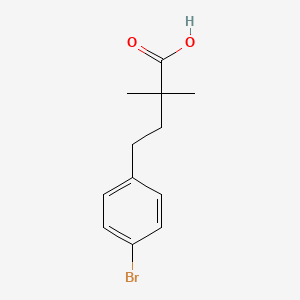
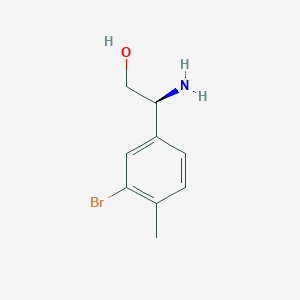

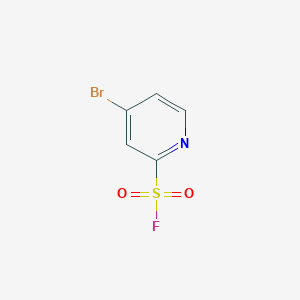
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)


